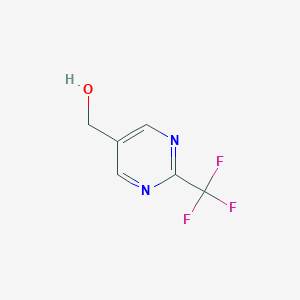

(2-(Trifluoromethyl)pyrimidin-5-yl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

[2-(trifluoromethyl)pyrimidin-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)5-10-1-4(3-12)2-11-5/h1-2,12H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTLPDJYINUPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (2-(Trifluoromethyl)pyrimidin-5-yl)methanol

Abstract

(2-(Trifluoromethyl)pyrimidin-5-yl)methanol is a critical fluorinated building block in contemporary medicinal chemistry and materials science. Its utility stems from the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. This guide provides an in-depth exploration of the primary synthetic pathways to this key intermediate, designed for researchers, chemists, and professionals in drug development. We will dissect two robust and validated synthetic strategies: the reduction of carbonyl precursors and the functionalization of a halogenated pyrimidine core via organometallic intermediates. This document emphasizes the underlying chemical principles, provides detailed, step-by-step experimental protocols, and offers a comparative analysis to guide researchers in selecting the optimal pathway for their specific needs.

Introduction and Strategic Overview

The synthesis of substituted pyrimidines is a cornerstone of heterocyclic chemistry, driven by their prevalence in bioactive molecules, including several commercial drugs.[1][2] The introduction of a trifluoromethyl (CF3) group into the pyrimidine scaffold presents both a synthetic challenge and a strategic advantage, as this moiety is a well-established bioisostere for a methyl group but with profoundly different electronic properties.[3] this compound, in particular, serves as a versatile synthon, allowing for the extension of molecular scaffolds through its hydroxyl functionality.

This guide focuses on the most practical and scalable approaches to its synthesis. A retrosynthetic analysis reveals two primary disconnection points, leading to three key precursor molecules:

-

2-(Trifluoromethyl)pyrimidine-5-carbaldehyde

-

Esters of 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid

-

5-Halo-2-(trifluoromethyl)pyrimidine

Each of these precursors represents a distinct strategic approach to accessing the target alcohol.

Retrosynthetic Analysis

The following diagram illustrates the primary retrosynthetic disconnections for the target molecule.

Caption: Retrosynthetic pathways to the target molecule.

Pathway I: Reduction of Carbonyl Precursors

This strategy is arguably the most direct and widely employed method. It relies on the synthesis of a pyrimidine ring bearing a carbonyl group (aldehyde or ester) at the 5-position, followed by a standard reduction to the primary alcohol.

Synthesis of Key Intermediate: 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde

The aldehyde precursor is a stable, crystalline solid that can be prepared through several routes. A common industrial approach involves the multi-step synthesis starting from uracil.

-

Trifluoromethylation of Uracil: Uracil undergoes radical trifluoromethylation using sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent) in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) to yield 5-(trifluoromethyl)uracil.[4] This reaction leverages a readily available starting material.

-

Chlorination: The resulting 5-(trifluoromethyl)uracil is then chlorinated using a strong chlorinating agent such as phosphoryl chloride (POCl3) or phosphorus pentachloride (PCl5) to produce 2,4-dichloro-5-(trifluoromethyl)pyrimidine.[4]

-

Selective Dechlorination and Formylation: The synthesis of the aldehyde from this dichlorinated intermediate is a more complex process, often involving selective reduction or displacement of the chlorine atoms followed by functionalization.

A more direct, albeit less common, laboratory-scale synthesis might involve the construction of the pyrimidine ring from acyclic precursors already containing the required functionalities.

Reduction of the Aldehyde to this compound

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.

-

Expertise & Experience: For the reduction of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde, sodium borohydride (NaBH4) is the reagent of choice. It is a mild, selective, and operationally simple hydride donor that readily reduces aldehydes while being compatible with the pyrimidine ring and the trifluoromethyl group. Stronger, less selective reagents like lithium aluminum hydride (LiAlH4) could potentially lead to side reactions, such as reduction of the pyrimidine ring itself under certain conditions.[5] The reaction is typically performed in an alcoholic solvent like methanol or ethanol at ambient temperature, offering a high degree of chemoselectivity and operational safety.[6]

Caption: Workflow for the reduction of the aldehyde precursor.

Protocol 2.2: Reduction of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde

Materials:

-

2-(Trifluoromethyl)pyrimidine-5-carbaldehyde (1.0 eq)

-

Sodium borohydride (NaBH4) (1.1 eq)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde (1.0 eq) and dissolve it in methanol (approx. 0.2 M concentration).

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel to afford this compound as a solid.

Pathway II: Functionalization via Halogen-Metal Exchange

Synthesis of Key Intermediate: 5-Bromo-2-(trifluoromethyl)pyrimidine

This intermediate can be synthesized from 2-(trifluoromethyl)pyrimidine via electrophilic bromination or built from acyclic precursors. A more common route involves the same 2,4-dichloro-5-(trifluoromethyl)pyrimidine intermediate mentioned previously, followed by dehalogenation and subsequent bromination.

Halogen-Metal Exchange and Reaction with Formaldehyde

The core of this strategy is the conversion of the C-Br bond into a C-Li or C-Mg bond. This transformation inverts the polarity at the C5 position, turning it from an electrophilic to a highly nucleophilic center.

-

Trustworthiness: The lithium-halogen exchange reaction is a robust and high-yielding transformation.[7] It is typically performed by treating the bromo-pyrimidine with an organolithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF).[8][9] The low temperature is critical to prevent side reactions, such as the addition of the organolithium reagent to the pyrimidine ring.

-

Expertise & Experience: Once the 5-lithiated pyrimidine is formed in situ, it is immediately trapped with a suitable electrophile. For the synthesis of a primary alcohol, anhydrous formaldehyde gas or, more conveniently, paraformaldehyde is used.[10][11] The highly reactive organolithium intermediate readily attacks the carbonyl carbon of the formaldehyde, forming a new C-C bond. An acidic workup then protonates the resulting alkoxide to yield the desired primary alcohol.

Caption: Workflow for the organometallic pathway.

Protocol 3.2: Lithiation of 5-Bromo-2-(trifluoromethyl)pyrimidine and Formaldehyde Quench

Materials:

-

5-Bromo-2-(trifluoromethyl)pyrimidine (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

-

Anhydrous paraformaldehyde (2.0 eq)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Strictly Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under a nitrogen or argon atmosphere.

-

To a three-neck round-bottom flask, add 5-Bromo-2-(trifluoromethyl)pyrimidine (1.0 eq) and dissolve in anhydrous THF (approx. 0.1 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise via syringe over 20 minutes, maintaining the temperature at -78 °C. Stir for an additional 30 minutes at this temperature.

-

In a separate flask, thoroughly dry paraformaldehyde (2.0 eq) under vacuum. Add the dry paraformaldehyde to the reaction mixture in one portion.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the target alcohol.

Comparative Analysis of Synthetic Pathways

The choice between these two primary pathways depends on several factors including scale, reagent availability, and safety considerations.

| Feature | Pathway I (Carbonyl Reduction) | Pathway II (Organometallic) |

| Key Intermediate | 2-(CF3)-pyrimidine-5-carbaldehyde | 5-Bromo-2-(CF3)-pyrimidine |

| Key Transformation | Aldehyde Reduction | Halogen-Metal Exchange |

| Reagents | NaBH4, MeOH (common, safe) | n-BuLi (pyrophoric), anhydrous solvents |

| Reaction Conditions | 0 °C to room temperature | Cryogenic (-78 °C), strictly inert atmosphere |

| Scalability | Excellent; robust and safe for large scale | Good; requires specialized equipment for scale-up |

| Overall Yield | Typically high for the reduction step | Generally good, but sensitive to moisture |

| Primary Advantage | Operational simplicity and safety | Powerful method for C-C bond formation |

| Primary Disadvantage | May require more steps to access aldehyde | Requires handling of hazardous reagents |

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic organic chemistry principles. For most laboratory applications, the reduction of 2-(trifluoromethyl)pyrimidine-5-carbaldehyde with sodium borohydride (Pathway I) represents the most straightforward, safe, and efficient method. However, the halogen-metal exchange route (Pathway II) provides a powerful and versatile alternative, demonstrating the utility of organometallic intermediates in the functionalization of electron-deficient heterocyclic systems. The protocols and analyses presented in this guide provide a solid foundation for researchers to confidently synthesize this valuable building block for applications in drug discovery and beyond.

References

- Organic & Biomolecular Chemistry. (n.d.). Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. RSC Publishing.

- ACS Publications. (n.d.). New Entry to a Three-Component Pyrimidine Synthesis by TMS−Ynones via Sonogashira Coupling. Organic Letters.

- PubMed. (2025). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents.

- Organic & Biomolecular Chemistry. (2023). Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. RSC Publishing. DOI:10.1039/D3OB01248D.

- ResearchGate. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.

- ResearchGate. (n.d.). Synthesis of 2-trifluoromethylpyrimidines 14 and 15.

- Google Patents. (n.d.). CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol.

- Semantic Scholar. (n.d.). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents.

- (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.

- PubMed. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides Nucleotides Nucleic Acids, 34(2), 92-102. DOI: 10.1080/15257770.2014.964411.

- Wu, et al. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry.

- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.

- Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 123-158.

- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.

- National Institutes of Health. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC.

- ResearchGate. (2007). Reduction of Pyrimidine Derivatives by LiAlH4. Journal of Chemical Research, 2007(8), 491-493.

- ResearchGate. (n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry.

- ResearchGate. (n.d.). Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives.

- PubChem. (n.d.). 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- PubMed. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions.

- Vapourtec. (n.d.). Grignard Chemistry.

- National Institutes of Health. (n.d.). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. PMC.

- J&K Scientific. (n.d.). (5-Trifluoromethyl-pyridin-2-yl)methanol.

- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.

- Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid.

- MDPI. (n.d.). Selective Enzymatic Reduction of Aldehydes.

- National Institutes of Health. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC.

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. growingscience.com [growingscience.com]

- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Grignard Reaction [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to (2-(Trifluoromethyl)pyrimidin-5-yl)methanol: Physicochemical Properties, Synthesis, and Applications

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the heterocyclic building block, (2-(Trifluoromethyl)pyrimidin-5-yl)methanol. This compound is of significant interest to the medicinal chemistry and drug discovery sectors due to the prevalence of the trifluoromethyl-pyrimidine scaffold in a range of biologically active molecules.

Chemical Identity and Physicochemical Properties

This compound is a fluorinated heterocyclic compound featuring a pyrimidine core. The trifluoromethyl group at the 2-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety for incorporation into drug candidates.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 608515-90-8 | Chemical Supplier Databases |

| Molecular Formula | C₆H₅F₃N₂O | |

| Molecular Weight | 178.11 g/mol | |

| Appearance | Predicted to be a solid or oil | Based on analogues[1] |

| Melting Point | Not experimentally determined. Precursor acid melts at 170-175 °C.[2] | Inferred |

| Boiling Point | Not experimentally determined | |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. | Chemical Structure Analogy |

| pKa | Not experimentally determined | |

| LogP | Not experimentally determined |

Below is a diagram illustrating the logical relationship between the core chemical structure and its key identifying properties.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Reduction of 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid

Disclaimer: This is a proposed protocol and should be adapted and optimized by a qualified chemist. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2-(Trifluoromethyl)pyrimidine-5-carboxylic acid [2]* Lithium aluminum hydride (LiAlH₄) [3]* Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

1 M Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Starting Material: 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid (1 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water (x mL), followed by 1 M NaOH solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. This procedure is designed to produce a granular precipitate of aluminum salts.

-

Filtration and Extraction: The resulting slurry is filtered through a pad of celite, and the filter cake is washed with ethyl acetate. The combined filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice more with ethyl acetate.

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude material is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point (MP): To assess the purity of the solid product.

Potential Applications in Drug Discovery

The trifluoromethylpyrimidine moiety is a key pharmacophore in a number of approved drugs and clinical candidates. The trifluoromethyl group often enhances binding affinity, improves metabolic stability, and increases cell permeability. The pyrimidine core serves as a versatile scaffold for introducing various substituents to modulate pharmacological activity.

Derivatives of 5-(trifluoromethyl)pyrimidine have been investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. [4]The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules targeting such kinases and other enzymes. The primary alcohol functionality provides a convenient handle for further chemical modifications, such as etherification, esterification, or conversion to an amine, allowing for the exploration of a wide chemical space in drug discovery programs.

The diagram below illustrates the central role of this building block in the synthesis of potential therapeutic agents.

Caption: Role in the drug discovery pipeline.

Safety and Handling

As with any chemical reagent, this compound should be handled with care in a laboratory setting. While specific toxicity data is not available, related compounds are known to be irritants. [2]Standard safety precautions, including the use of gloves, safety glasses, and a lab coat, are recommended. All handling should be performed in a well-ventilated fume hood.

References

-

PubChem. Compound Summary for CID 177787046, 2-(Trifluoromethoxy)pyrimidine-5-carboxylic acid. [Link]

- Yu-Xiu, L., et al. (2007). Reduction of Pyrimidine Derivatives by LiAlH4. Journal of Chemical Research, 2007(11), 661-662.

-

Chem-Impex. (5-Trifluoromethyl-pyridin-2-yl)methanol product page. [Link]

-

Amerigo Scientific. 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid (97%) product page. [Link]

-

Chem-Impex. Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate product page. [Link]

- Google Patents. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

- Li, J., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2741-2755.

-

Masterson, D. S. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

- Wang, J., et al. (2018). Progress on reduction of carboxylic acid and its derivatives via the NaBH4 system. Chinese Journal of Organic Chemistry, 38(11), 2829-2841.

-

OrgoSolver. Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). [Link]

-

iChemical. ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate product page. [Link]

-

Organic Chemistry Portal. Alcohol synthesis by carboxyl compound reduction. [Link]

-

Clark, J. (2023). reduction of carboxylic acids. Chemguide. [Link]

- Li, J., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2741-2755.

-

Organic Chemistry Portal. Acid to Alcohol - Common Conditions. [Link]

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

-

LibreTexts Chemistry. 19.3: Reductions using NaBH4, LiAlH4. [Link]

- Salunkhe, V. S., et al. (2013). Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Borohydride Exchange Resin. Journal of Organic Chemistry & Process Research, 1(1), 1-3.

Sources

An In-depth Technical Guide to (2-(Trifluoromethyl)pyrimidin-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2-(Trifluoromethyl)pyrimidin-5-yl)methanol, a key heterocyclic building block in modern medicinal chemistry and agrochemical research. The strategic incorporation of the trifluoromethyl group onto the pyrimidine scaffold imparts unique physicochemical properties that are highly sought after in the design of bioactive molecules. This document will delve into the compound's properties, a validated synthesis protocol, detailed spectroscopic analysis, its critical role as a synthetic intermediate, and essential safety and handling procedures.

Core Compound Identification and Physicochemical Properties

This compound is a functionalized pyrimidine derivative valued for its utility in synthetic chemistry. The trifluoromethyl moiety significantly influences the electronic properties of the pyrimidine ring, enhancing both metabolic stability and binding affinity of derivative compounds.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 608515-90-8 | [2] |

| Molecular Formula | C₆H₅F₃N₂O | [2] |

| Molecular Weight | 178.11 g/mol | [2] |

| Appearance | Off-white to pale yellow solid (typical) | General chemical supplier data |

| Purity | ≥98% (typical commercial grade) | [2] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | General chemical knowledge |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most reliably achieved through the reduction of a suitable carboxylic acid ester precursor, such as methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of this transformation; however, sodium borohydride (NaBH₄) in the presence of a protic solvent like methanol can also be an effective and milder alternative.[3][4] The following protocol details a standard laboratory-scale synthesis using LiAlH₄, a method known for its efficiency in ester reductions.[5][6]

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for the reduction of a pyrimidine ester to the target alcohol.

Step-by-Step Experimental Protocol

Materials:

-

Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

-

Lithium aluminium hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

15% Sodium hydroxide (NaOH) solution

-

Celite® or diatomaceous earth

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with lithium aluminium hydride (1.2 equivalents) suspended in anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0°C using an ice bath.

-

Substrate Addition: Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for an additional 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Reaction Quench (Fieser Workup): The flask is cooled back to 0°C. The reaction is cautiously quenched by the sequential, dropwise addition of:

-

'X' mL of water (where X = grams of LiAlH₄ used).

-

'X' mL of 15% aqueous NaOH.

-

'3X' mL of water. This procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts into a granular, filterable solid.[7]

-

-

Workup and Isolation: The resulting slurry is stirred at room temperature for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed thoroughly with ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude material is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Spectroscopic and Analytical Characterization

While a publicly available, comprehensive dataset for this specific molecule is scarce, its structure allows for a reliable prediction of its key spectroscopic features based on the analysis of analogous compounds and fundamental principles.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | δ ~8.9 (s, 2H, pyrimidine C4-H, C6-H), δ ~4.8 (s, 2H, -CH₂OH), δ ~3.5 (br s, 1H, -OH). Chemical shifts in ppm relative to TMS. |

| ¹³C NMR | δ ~160 (q, C2-CF₃), δ ~158 (C4, C6), δ ~125 (C5), δ ~122 (q, CF₃), δ ~60 (-CH₂OH). Quartet (q) splitting due to C-F coupling. |

| ¹⁹F NMR | δ ~ -68 (s, 3F, -CF₃). Relative to CFCl₃. |

| IR Spectroscopy | 3400-3200 cm⁻¹ (O-H stretch, broad), 3100-3000 cm⁻¹ (Aromatic C-H stretch), 2950-2850 cm⁻¹ (Aliphatic C-H stretch), 1600-1450 cm⁻¹ (C=N, C=C ring stretches), 1300-1100 cm⁻¹ (C-F stretch, strong). |

| Mass Spectrometry | Expected [M+H]⁺ at m/z = 179.04. Key fragments may include loss of H₂O (m/z = 161) and loss of the hydroxymethyl group (m/z = 148). |

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a versatile synthetic intermediate. The trifluoromethylpyrimidine core is a privileged scaffold in medicinal chemistry, known to be present in molecules targeting a range of diseases.[8][9][10]

Role as a Kinase Inhibitor Building Block

The 2-(trifluoromethyl)pyrimidine moiety has been identified as a core component in various kinase inhibitors. Kinases are critical targets in oncology and inflammatory diseases. For example, derivatives of this scaffold have shown inhibitory activity against Proline-rich Tyrosine Kinase 2 (PYK2) and Epidermal Growth Factor Receptor (EGFR).[2][11] The hydroxymethyl group at the 5-position of the pyrimidine ring serves as a crucial synthetic handle. It allows for the straightforward introduction of diverse functional groups through reactions such as:

-

Etherification: To link to other aromatic or aliphatic fragments.

-

Oxidation: To form the corresponding aldehyde or carboxylic acid for further elaboration (e.g., amide coupling, Wittig reactions).

-

Halogenation: To convert the alcohol to a more reactive leaving group (e.g., a chloromethyl or bromomethyl derivative) for nucleophilic substitution reactions.

This versatility allows chemists to rapidly generate libraries of complex molecules for structure-activity relationship (SAR) studies, optimizing potency and selectivity for a given biological target.

Conceptual Pathway for Drug Synthesis

Caption: Role of this compound as a key intermediate in the synthesis of complex drug candidates.

Safety, Handling, and Storage

As a fine chemical intermediate, this compound requires careful handling in a controlled laboratory environment. While a specific, verified Safety Data Sheet (SDS) for this compound is not widely available, a robust safety protocol can be established based on data from structurally similar compounds and general laboratory best practices.

Hazard Profile (Inferred):

-

Acute Toxicity: Likely harmful if swallowed or inhaled.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for proper disposal.

-

Fire Safety: The compound is likely combustible. Use standard extinguishing media such as dry chemical, carbon dioxide, or foam.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and incompatible materials.

References

-

TRC. This compound. Toronto Research Chemicals.

-

BLDpharm. 608515-90-8|this compound.

-

Pyrimidines and Trifluoromethyl Groups: A Powerful Combination in Chemical Research. (2025). Chembp.

-

Yu-Xiu, L., et al. (2007). Reduction of Pyrimidine Derivatives by LiAlH₄. ResearchGate.

-

Norman, M. H., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters.

-

Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. (2022). PMC.

-

Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). (2020). RSC Publishing.

-

LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal.

-

2-Chloro-5-(trifluoromethyl)pyrimidine. MedChemExpress.

-

Sodium borohydride. Wikipedia.

-

Safety Data Sheet. Fisher Scientific.

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). PMC.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). MDPI.

-

Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. Sigma-Aldrich.

-

Sodium Borohydride. Common Organic Chemistry.

-

2-(Trifluoromethyl)pyrimidine. PubChem.

-

Safety Data Sheet. Solenis.

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2022). Arabian Journal of Chemistry.

-

Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. (2014). ResearchGate.

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed Central.

-

Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016). YouTube.

-

Esters can be reduced to 1° alcohols using LiAlH₄. (2023). Chemistry LibreTexts.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sodium borohydride - Wikipedia [en.wikipedia.org]

- 5. Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (2-(Trifluoromethyl)pyrimidin-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Trifluoromethyl)pyrimidin-5-yl)methanol is a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF₃) group onto the pyrimidine scaffold can enhance a molecule's metabolic stability, binding affinity, and bioavailability. As with any novel compound, unequivocal structural confirmation is paramount. This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of direct experimental spectra in publicly available literature, this document serves as a predictive guide based on established principles and data from analogous structures.

Predicted ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a fundamental technique for elucidating the hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple, revealing key information about the pyrimidine ring and the methanol substituent.

Predicted Chemical Shifts and Coupling Constants

The electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical shifts of the pyrimidine ring protons, causing them to appear at a lower field (higher ppm) compared to unsubstituted pyrimidines.

-

H4/H6 Protons: The two protons on the pyrimidine ring are expected to appear as a singlet or a very closely coupled multiplet in the range of δ 9.0 - 9.3 ppm . The strong deshielding is due to the cumulative electron-withdrawing effects of the two nitrogen atoms and the trifluoromethyl group.

-

Methylene Protons (-CH₂OH): The protons of the methylene group are expected to appear as a singlet at approximately δ 4.8 - 5.0 ppm . Their chemical shift is influenced by the adjacent hydroxyl group and the aromatic pyrimidine ring.

-

Hydroxyl Proton (-OH): The hydroxyl proton will likely appear as a broad singlet, and its chemical shift is highly dependent on the solvent, concentration, and temperature. It can be expected in the range of δ 2.0 - 5.0 ppm . This peak can be confirmed by a D₂O exchange experiment, where the peak disappears.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Pyrimidine H4/H6 | 9.0 - 9.3 | Singlet (s) |

| Methylene (-CH₂) | 4.8 - 5.0 | Singlet (s) |

| Hydroxyl (-OH) | 2.0 - 5.0 (variable) | Broad Singlet (br s) |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

D₂O Exchange: To confirm the hydroxyl proton, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The -OH peak should disappear or significantly diminish.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides insight into the carbon skeleton of a molecule. For this compound, the key feature will be the characteristic splitting of the trifluoromethyl carbon and the influence of the -CF₃ group on the pyrimidine ring carbons.

Predicted Chemical Shifts and Coupling

The ¹³C NMR spectrum will show distinct signals for each carbon atom, with the trifluoromethyl carbon appearing as a quartet due to coupling with the three fluorine atoms (¹JCF).

-

Trifluoromethyl Carbon (-CF₃): This carbon is expected to appear as a quartet in the range of δ 120 - 125 ppm with a large one-bond C-F coupling constant (¹JCF) of approximately 270-280 Hz.[1][2]

-

C2 (attached to -CF₃): This carbon will likely be observed as a quartet with a smaller two-bond coupling constant (²JCF) around δ 155 - 158 ppm .[3]

-

C4/C6: These carbons are expected to resonate in the region of δ 158 - 162 ppm .

-

C5 (attached to -CH₂OH): This carbon is predicted to be in the range of δ 130 - 135 ppm .

-

Methylene Carbon (-CH₂OH): The methylene carbon should appear at approximately δ 60 - 65 ppm .

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted J-coupling (Hz) |

| -CF₃ | 120 - 125 | Quartet (q) | ¹JCF ≈ 270-280 |

| C2 | 155 - 158 | Quartet (q) | ²JCF ≈ 35-40 |

| C4/C6 | 158 - 162 | Singlet (s) or small multiplet | |

| C5 | 130 - 135 | Singlet (s) or small multiplet | |

| -CH₂OH | 60 - 65 | Singlet (s) |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial for obtaining a good signal-to-noise ratio.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be collected to observe all carbon signals, especially the quaternary carbons and the split signal of the -CF₃ group.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl, aromatic C-H, and C-F bonds.[4][5]

Predicted Characteristic Absorption Bands

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group.

-

Aromatic C-H Stretch: A medium to weak absorption band around 3000-3100 cm⁻¹ will indicate the C-H stretching of the pyrimidine ring.

-

C=N and C=C Stretching: The pyrimidine ring will show characteristic stretching vibrations in the range of 1500-1620 cm⁻¹ .[4]

-

C-F Stretches: Strong and characteristic absorption bands for the C-F bonds of the trifluoromethyl group are expected in the region of 1100-1300 cm⁻¹ .

-

C-O Stretch: A moderate absorption band for the C-O stretching of the primary alcohol will likely appear around 1050 cm⁻¹ .

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200-3600 | Strong, Broad |

| C-H (aromatic) | 3000-3100 | Medium to Weak |

| C=N, C=C (ring) | 1500-1620 | Medium |

| C-F (-CF₃) | 1100-1300 | Strong |

| C-O (alcohol) | ~1050 | Moderate |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is a liquid) or as a KBr pellet (if it is a solid). Alternatively, Attenuated Total Reflectance (ATR) can be used for a solid sample.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Molecular Ion and Fragmentation Pattern

The electron ionization (EI) mass spectrum is expected to show a clear molecular ion peak. The fragmentation of pyrimidine derivatives is often initiated by the loss of substituents followed by the cleavage of the pyrimidine ring.[6][7]

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 178 .

-

Key Fragments:

-

[M-H]⁺ (m/z = 177): Loss of a hydrogen atom.

-

[M-OH]⁺ (m/z = 161): Loss of the hydroxyl radical.

-

[M-CH₂OH]⁺ (m/z = 147): Loss of the hydroxymethyl radical.

-

[M-CF₃]⁺ (m/z = 109): Loss of the trifluoromethyl radical.

-

Further fragmentation of the pyrimidine ring would lead to smaller characteristic ions.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct insertion probe or through a gas chromatograph (GC-MS) if it is sufficiently volatile and thermally stable.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used.[7]

-

Analysis: The mass-to-charge ratios of the resulting ions are detected. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound requires a cohesive interpretation of all spectroscopic data. The following diagram illustrates the workflow for this integrated analysis.

Caption: Integrated workflow for the spectroscopic confirmation of this compound.

Conclusion

This technical guide provides a comprehensive prediction of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, researchers can effectively anticipate and interpret the experimental spectra of this molecule. The combined application of these techniques, as outlined in the integrated workflow, is essential for the unambiguous structural elucidation and characterization of this and other novel chemical entities.

References

-

Ali, T. E., Salem, M. A. I., Marzouk, M. I., Salem, M. S., & Ghazala, A. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

- Chaudhary, J. (2023). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. International Journal of Science and Research (IJSR).

- Singh, P., & Garg, S. (2019). FTIR spectroscopy in the analysis of pyrimidine-based medicinal compounds. Pharmaceutical Science & Technology, 18(3).

- Ito, M., Shimada, R., Kuraishi, T., & Mizushima, W. (1956). Vibrational spectra of pyrazine, pyrimidine and pyridazine. Journal of Chemical Physics, 25(3), 597-598.

- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576.

- Chattopadhyay, S., & Majumdar, S. (2005). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 83(4), 334-341.

- Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 1-10.

- Ferreira, I. L. M., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 190-201.

-

Kumar, A., et al. (2018). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Retrieved from [Link]

- Kilanowski, A., et al. (2023). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317.

- Wiegand, T., et al. (2022). The influence of fluorine spin-diffusion on 13C solid-state NMR line shapes of CF3 groups. Physical Chemistry Chemical Physics, 24(28), 17056-17068.

-

PubChem. (n.d.). (2-Methylpyrimidin-5-yl)methanol. Retrieved from [Link]

- Hranjec, M., et al. (2023). Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. International Journal of Molecular Sciences, 24(6), 5271.

- Głowacka, I. E., et al. (2021).

- Kilanowski, A., et al. (2023). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry.

-

Reddit. (2024). Is CF3 not visible in 13C NMR? Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Reddit. (2024). The Effect of Fluorine in 1H NMR. Retrieved from [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Solubility Profile of (2-(Trifluoromethyl)pyrimidin-5-yl)methanol: A Framework for Determination in Organic Solvents

An In-Depth Technical Guide for the Pharmaceutical Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences process development, formulation design, bioavailability, and ultimately, therapeutic efficacy.[1][2][3] (2-(Trifluoromethyl)pyrimidin-5-yl)methanol is a heterocyclic building block of significant interest in medicinal chemistry, yet its solubility characteristics in common organic solvents are not publicly documented. This guide provides a comprehensive framework for researchers, process chemists, and formulation scientists to systematically determine the solubility of this compound. By integrating theoretical principles with robust, field-proven experimental protocols, this document serves as a self-validating methodology for generating reliable and reproducible solubility data, ensuring a solid foundation for subsequent drug development activities.

Introduction: The Significance of this compound

This compound is a fluorinated heterocyclic compound. The pyrimidine core is a prevalent scaffold in numerous approved drugs, while the trifluoromethyl (CF3) group is frequently introduced to modulate metabolic stability, lipophilicity, and binding affinity.[4] The methanol substituent provides a reactive handle for further synthetic elaboration.

A comprehensive understanding of its solubility is paramount for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Designing stable and effective dosage forms, from oral solids to parenteral solutions.[5]

-

Preclinical Studies: Ensuring consistent compound concentration in in vitro and in vivo assays.

Given the absence of published quantitative data, this guide establishes a first-principles approach to systematically characterize the solubility of this molecule.

Theoretical Framework for Rational Solvent Selection

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] Solubility is governed by the thermodynamics of dissolution, which involves a balance between the energy required to break the solute's crystal lattice (lattice energy) and the energy released upon solvation of the solute molecules by the solvent (solvation energy).[7][8][9][10][11]

Molecular Structure Analysis

The structure of this compound offers key insights into its potential solubility:

-

Pyrimidine Ring: The two nitrogen atoms are hydrogen bond acceptors, suggesting potential solubility in protic solvents (e.g., alcohols).

-

Hydroxyl Group (-CH₂OH): This group can act as both a hydrogen bond donor and acceptor, enhancing polarity and favoring interaction with polar solvents like alcohols and potentially polar aprotic solvents like DMSO or DMF.

-

Trifluoromethyl Group (-CF₃): This highly electronegative group reduces the basicity of the pyrimidine nitrogens. While fluorine can participate in weak hydrogen bonds, its primary effect is to increase lipophilicity and create a distinct electronic profile.[12][13][14]

This combination of a polar, hydrogen-bonding methanol group and a lipophilic, electron-withdrawing trifluoromethyl group suggests a complex solubility profile, with potential miscibility in a range of solvents of varying polarity.

Hansen Solubility Parameters (HSP) for Predictive Assessment

A more quantitative approach to solvent selection involves Hansen Solubility Parameters (HSP). HSP deconstructs the total cohesive energy of a substance into three components:

-

δD: Dispersion forces (van der Waals)

-

δP: Polar forces (dipolar interactions)

-

δH: Hydrogen bonding forces

Substances with similar (δD, δP, δH) parameters are more likely to be miscible.[6][15] While the experimental HSP values for this compound are unknown, one can select a diverse set of solvents with known HSPs to probe the compound's solubility space effectively. This allows for the empirical determination of the compound's HSP sphere, enabling the prediction of its solubility in other, untested solvents or solvent blends.[16][17]

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium saturation concentration of a solute in a solvent at a given temperature and pressure.[18] The Saturation Shake-Flask Method is the gold-standard technique for its determination and is the recommended approach.[19][20][21]

General Workflow

The overall process involves achieving equilibrium between the solid solute and the solvent, followed by separation and quantification of the dissolved analyte.

Caption: Experimental workflow for determining thermodynamic solubility.

Detailed Protocol: Saturation Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility in line with Good Laboratory Practices (GLP).[22][23]

Materials:

-

This compound (ensure purity is characterized)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, chemically compatible with solvents)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to several replicate vials (n=3 is recommended). "Excess" ensures that saturation is achieved; a good starting point is ~20-50 mg.

-

Accurately pipette a fixed volume of the desired organic solvent (e.g., 2 mL) into each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 rpm).

-

Allow the mixture to equilibrate for at least 24 hours. For crystalline compounds with potentially slow dissolution kinetics, 48-72 hours is preferable to ensure thermodynamic equilibrium is reached.[24]

-

-

Phase Separation:

-

After equilibration, let the vials stand undisturbed at the test temperature for a short period to allow coarse particles to settle.

-

To remove undissolved solid, either:

-

Centrifuge the vials at the test temperature.

-

Filter the suspension using a syringe filter chemically resistant to the solvent. Discard the initial few drops of filtrate to avoid adsorption effects.

-

-

-

Sample Preparation for Analysis:

-

Immediately after separation, carefully pipette a precise aliquot of the clear, saturated supernatant into a pre-weighed volumetric flask.

-

Dilute the sample with an appropriate solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Quantification:

Analytical Quantification Methods

| Method | Principle | Advantages | Considerations |

| HPLC-UV | Chromatographic separation followed by UV detection.[3][5] | High specificity, sensitivity, and accuracy. Can separate the analyte from impurities. | Requires method development (column, mobile phase selection). |

| UV-Vis Spectroscopy | Direct measurement of absorbance at λmax.[28][29][30] | Fast and simple. Good for high-throughput screening. | Less specific; any soluble impurity that absorbs at the same wavelength will interfere. Requires a calibration curve for each solvent. |

| Gravimetric | Evaporation of the solvent from a known volume of saturated solution and weighing the residual solute.[1][2][31] | Simple, no instrumentation required beyond a balance and oven. | Only suitable for non-volatile solutes and volatile solvents. Less accurate for low solubilities. |

Data Presentation and Interpretation

Solubility data should be reported in clear, standardized units, typically mg/mL or mol/L, and always accompanied by the temperature at which the measurement was performed, as solubility is temperature-dependent.[4][32]

Example Data Table

The following table serves as a template for presenting the determined solubility data. A diverse range of solvents is included to build a comprehensive profile.

| Solvent | Solvent Class | Polarity Index | Solubility at 25 °C (mg/mL) | Solubility at 25 °C (mol/L) |

| Non-Polar | ||||

| Heptane | Alkane | 0.1 | TBD | TBD |

| Toluene | Aromatic | 2.4 | TBD | TBD |

| Polar Aprotic | ||||

| Dichloromethane | Halogenated | 3.1 | TBD | TBD |

| Ethyl Acetate | Ester | 4.4 | TBD | TBD |

| Tetrahydrofuran (THF) | Ether | 4.0 | TBD | TBD |

| Acetonitrile (ACN) | Nitrile | 5.8 | TBD | TBD |

| Dimethylformamide (DMF) | Amide | 6.4 | TBD | TBD |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | TBD | TBD |

| Polar Protic | ||||

| Isopropanol (IPA) | Alcohol | 3.9 | TBD | TBD |

| Ethanol | Alcohol | 4.3 | TBD | TBD |

| Methanol | Alcohol | 5.1 | TBD | TBD |

(TBD = To Be Determined experimentally)

Conclusion

References

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). [Link]

-

ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

-

Wikipedia. (n.d.). Hansen solubility parameter. [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

-

Hansen Solubility Parameters. (n.d.). HSPiP - Hansen Solubility Parameters in Practice. [Link]

-

PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]

-

Chemistry LibreTexts. (2025, August 4). 6.6: Lattice Energy and Solubility. [Link]

-

Chemed.chem.purdue.edu. (n.d.). Lattice Energy. [Link]

-

National Institutes of Health (NIH). (2019, May 27). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. [Link]

-

Wikipedia. (n.d.). Solubility. [Link]

-

PubMed. (2011). [Good laboratory practice of equilibrium solubility measurement]. [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]

-

Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. [Link]

-

Roots Press. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

ResearchGate. (2025, December 3). Application of the Hansen Solubility Parameters Approach for Selecting Single and Binary Solvents in Polymeric Membrane Production. [Link]

-

Chemistry Stack Exchange. (2014, July 13). Why do ionic substances with higher lattice energies tend to be less soluble in water than substances with lower lattice energies?. [Link]

-

YouTube. (2017, February 2). iFormulate introduces…a quick guide to Hansen Solubility Parameters. [Link]

-

National Institutes of Health (NIH). (n.d.). Biochemistry, Dissolution and Solubility. [Link]

-

Chemistry LibreTexts. (2023, May 3). 9.12: Lattice Energies and Solubility. [Link]

-

ACS Publications. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. [Link]

-

National Institutes of Health (NIH). (n.d.). Hydrogen Bonding: Regulator for Nucleophilic Fluorination. [Link]

-

Elmhurst University. (n.d.). Solubility. [Link]

-

JoVE. (2020, March 26). Video: Solubility - Concept. [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. [Link]

-

ResearchGate. (n.d.). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity | Request PDF. [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Aakash Institute. (n.d.). Solubility, Factors Affecting Solubility, Hydration Enthalpy and Lattice Enthalpy. [Link]

-

Wired Chemist. (n.d.). Gravimetric Analysis. [Link]

-

ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

-

PubMed. (2016, September 29). Microsolvation of Fluoromethane. [Link]

-

National Institutes of Health (NIH). (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

-

Wikipedia. (n.d.). Gravimetric analysis. [Link]

-

National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

SciTechnol. (n.d.). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. [Link]

-

ChemRxiv. (2025, October 30). An Ensemble Model for Molecular Solubility Prediction Across Aqueous and Organic Solvents. [Link]

-

ACS Publications. (2020, November 9). Impact of Multiple Hydrogen Bonds with Fluoride on Catalysis: Insight from NMR Spectroscopy. [Link]

-

Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. [Link]

-

MaterialsZone. (2025, January 28). 10 Examples of Good Laboratory Practice (GLP). [Link]

-

YouTube. (2010, September 13). Solubility tests and Recrystallization Part 1. [Link]

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pharmajournal.net [pharmajournal.net]

- 3. improvedpharma.com [improvedpharma.com]

- 4. Solubility - Wikipedia [en.wikipedia.org]

- 5. pharmaguru.co [pharmaguru.co]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Lattice Energy [chemed.chem.purdue.edu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Factors Affecting Solubility: Solubility, Factors Affecting Solubility, Hydration Enthalpy and Lattice Enthalpy, Factors affecting Hydration Enthalpy and Lattice Enthalpy, Solubility Product, Practice Problems & Frequently Asked Questions | AESL [aakash.ac.in]

- 12. Hydrogen Bonding: Regulator for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microsolvation of Fluoromethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 23. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 27. researchgate.net [researchgate.net]

- 28. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. rootspress.org [rootspress.org]

- 31. uomus.edu.iq [uomus.edu.iq]

- 32. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Foreword: The Criticality of Purity in Fluorinated Heterocycles

An In-depth Technical Guide to the Purity Analysis of (2-(Trifluoromethyl)pyrimidin-5-yl)methanol

This compound is a key building block in contemporary medicinal chemistry and drug development. The incorporation of the trifluoromethyl group into the pyrimidine scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered binding affinities, making it a valuable synthon for novel therapeutic agents.[1] The purity of this intermediate is paramount, as even trace impurities can propagate through multi-step syntheses, leading to final active pharmaceutical ingredients (APIs) with compromised safety, efficacy, and stability profiles. This guide provides a comprehensive framework for the purity analysis of this compound, drawing upon established analytical principles and field-proven methodologies to ensure the highest standards of quality for researchers, scientists, and drug development professionals.

Understanding the Impurity Landscape: A Synthesis-Forward Approach

A robust purity analysis begins with a thorough understanding of the potential impurities that may arise during the synthesis of this compound. While multiple synthetic routes exist for pyrimidine derivatives, a common and plausible pathway involves the cyclocondensation of a trifluoromethyl-containing building block followed by functional group manipulation.[2][3]

A hypothetical, yet chemically sound, synthetic route is depicted below to illustrate the likely origins of process-related impurities.

Caption: Plausible synthetic pathway for this compound.

Based on this pathway, a range of potential impurities can be anticipated:

-

Starting Materials and Reagents: Unreacted starting materials such as ethyl trifluoroacetate and 1,3-diamino-2-propanol, as well as reagents from each step, can be carried through the synthesis.

-

Process-Related Impurities:

-

Incomplete Cyclization Products: Side reactions during the initial condensation can lead to various acyclic or partially cyclized byproducts.[4]

-

Over-Oxidation or Incomplete Reduction Products: The oxidation and reduction steps must be carefully controlled. Over-oxidation could lead to the corresponding carboxylic acid, while incomplete reduction would leave residual aldehyde.

-

Positional Isomers: Depending on the precise reaction conditions, there is a possibility of forming isomeric pyrimidine structures.

-

-

Degradation Products: The final compound may be susceptible to degradation under conditions of heat, light, humidity, or in the presence of acid or base, leading to the formation of new impurities.[5][6][7][8]

A Multi-Pronged Analytical Strategy for Comprehensive Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-faceted approach is essential, employing both primary and complementary methods to detect, quantify, and identify all potential impurities.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]

- 3. Pyrimidine synthesis [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. pharmainfo.in [pharmainfo.in]

A Senior Application Scientist's Guide to Trifluoromethylpyrimidine Derivatives in Medicinal Chemistry

Foreword: The Strategic Convergence of Fluorine and a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of specific chemical motifs is paramount to successful drug design. Among these, the trifluoromethyl (CF3) group and the pyrimidine ring stand out for their profound and often synergistic contributions to pharmacological profiles. The CF3 group, with its high electronegativity and metabolic stability, can dramatically enhance a molecule's lipophilicity, binding affinity, and bioavailability.[1][2][3] The C-F bond's strength (approximately 485 kJ/mol) compared to a C-H bond (approximately 414 kJ/mol) renders it highly resistant to metabolic degradation, a critical attribute for developing robust drug candidates.[3]

Simultaneously, the pyrimidine nucleus is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets.[4][5] Its nitrogen-containing heterocyclic structure offers versatile hydrogen bonding capabilities and serves as a cornerstone for numerous approved therapeutics across a spectrum of diseases, including cancer, and viral and fungal infections.[4][5]

This guide provides an in-depth exploration of trifluoromethylpyrimidine derivatives, a class of compounds that leverages the combined strengths of these two powerful moieties. We will delve into the synthetic rationale, explore their diverse therapeutic applications with a focus on anticancer and antimicrobial activities, and elucidate the structure-activity relationships that govern their potency and selectivity. This document is intended for researchers and drug development professionals, offering both foundational knowledge and field-proven insights into this promising area of medicinal chemistry.

Part 1: Synthesis and Structural Elucidation

The construction of the trifluoromethylpyrimidine core is a multi-step process that demands careful selection of starting materials and reaction conditions. The general approach involves the initial formation of the pyrimidine ring followed by strategic functionalization.[6]

General Synthetic Workflow

A common and effective strategy begins with the cyclocondensation of a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoroacetoacetate, with a suitable nitrogen-containing reagent like urea, guanidine, or an amidine derivative.[6][7] This foundational step establishes the core ring structure, which can then be chemically modified through subsequent reactions like chlorination and nucleophilic substitution to introduce desired functional groups and build molecular diversity.

Detailed Experimental Protocol: Synthesis of a Novel Trifluoromethylpyrimidine Derivative Bearing an Amide Moiety

This protocol, adapted from established methodologies, outlines a reliable four-step synthesis.[4][6][8] The causality behind each step is critical: the initial cyclization forms the core, chlorination activates the ring for substitution, a subsequent substitution introduces a key amine handle, and a final amide coupling adds the desired functionality.

Step 1: Synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine

-

A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and glacial acetic acid is heated at reflux for 8 hours.

-

The reaction progress is monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting solid precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to afford the intermediate product.[6]

Step 2: Synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine

-

The dried 2-hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq) is added to phosphorus oxychloride (POCl₃) (5.0 eq).

-

The mixture is heated at reflux for 4 hours.

-

After cooling, the mixture is carefully poured into ice-water.

-

The aqueous solution is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the chlorinated intermediate.[6]

Step 3 & 4: Nucleophilic Substitution and Amide Coupling

-

The chlorinated intermediate is subjected to nucleophilic substitution with a suitable amine to introduce a handle for further modification.

-

To a solution of the resulting amine intermediate (1.0 eq) and a selected carboxylic acid (1.2 eq) in dichloromethane (DCM), coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) are added.[4][8]

-

The reaction is stirred at room temperature for 8-10 hours.

-

The solvent is evaporated, and the final product is purified by column chromatography on silica gel.[4][8]

Structural Characterization

Unambiguous structural confirmation is a self-validating pillar of synthesis. A combination of spectroscopic techniques is essential:

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are used to determine the complete chemical structure, confirming the presence and connectivity of all protons, carbons, and the signature trifluoromethyl group.[8][9]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the compound, confirming its elemental composition.[6][8][9]

Part 2: Therapeutic Applications and Mechanistic Insights

Trifluoromethylpyrimidine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as valuable leads in multiple therapeutic areas.[5][6]

Anticancer Activity

A primary focus of research has been the development of these derivatives as potent anticancer agents, particularly as kinase inhibitors.[1][2]

Kinase Inhibition: Many signaling pathways crucial for cancer cell proliferation, survival, and metastasis are driven by kinases, making them prime therapeutic targets.[9] Trifluoromethylpyrimidine derivatives have been successfully designed as inhibitors of several key kinases.

-